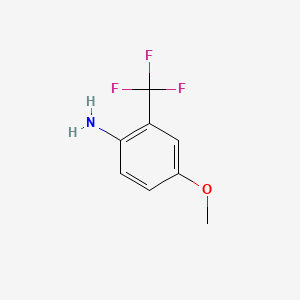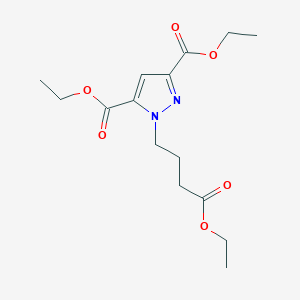
2-(3-甲基吡啶-2-基)乙腈
描述
2-(3-Methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to a methyl-substituted pyridine ring
科学研究应用
2-(3-Methylpyridin-2-YL)acetonitrile has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
Related compounds, such as the n-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen, have been found to interact with fatty acid amide hydrolase (faah) in a manner mutually exclusive to carprofen . This suggests that 2-(3-Methylpyridin-2-YL)acetonitrile might also interact with FAAH or similar targets.
Biochemical Pathways
Related compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting potential involvement in collagen synthesis and fibrosis pathways.
Result of Action
Related compounds have shown anti-fibrotic activities, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that 2-(3-Methylpyridin-2-YL)acetonitrile might have similar effects.
生化分析
Biochemical Properties
2-(3-Methylpyridin-2-YL)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis and stability . These interactions are essential for understanding the compound’s potential therapeutic applications, especially in anti-fibrotic treatments.
Cellular Effects
The effects of 2-(3-Methylpyridin-2-YL)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, thereby reducing fibrosis . This indicates its potential in treating fibrotic diseases.
Molecular Mechanism
At the molecular level, 2-(3-Methylpyridin-2-YL)acetonitrile exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of 2-(3-Methylpyridin-2-YL)acetonitrile vary with different dosages in animal models. At lower doses, it effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage.
Metabolic Pathways
2-(3-Methylpyridin-2-YL)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl 4-hydroxylases, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for developing targeted therapies that leverage the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of 2-(3-Methylpyridin-2-YL)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues
Subcellular Localization
2-(3-Methylpyridin-2-YL)acetonitrile exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with acetonitrile in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is typically carried out at low temperatures, around -78°C, to ensure the formation of the desired product .
Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. In this approach, 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids to produce novel pyridine derivatives, including 2-(3-Methylpyridin-2-YL)acetonitrile .
Industrial Production Methods
Industrial production of 2-(3-Methylpyridin-2-YL)acetonitrile often employs continuous flow synthesis techniques. This method involves the use of a continuous flow system where the starting materials are passed through a column packed with a catalyst, such as Raney nickel, under controlled conditions. This approach offers several advantages, including shorter reaction times, increased safety, and reduced waste .
化学反应分析
Types of Reactions
2-(3-Methylpyridin-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
2-(3-Methylpyridin-2-YL)acetonitrile can be compared with other pyridine derivatives, such as:
2-(Pyridin-2-yl)acetonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(5-Methylpyridin-2-yl)acetonitrile: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.
属性
IUPAC Name |
2-(3-methylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAMQREQUOGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627313 | |
| Record name | (3-Methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38203-11-1 | |
| Record name | 3-Methyl-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38203-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)





![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

